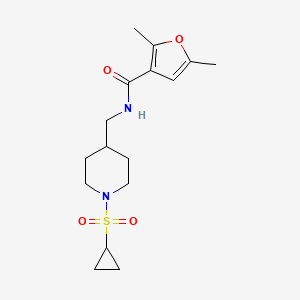
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N3O3S with a molecular weight of 307.49 g/mol. The compound features a furan ring, a piperidine moiety, and a cyclopropylsulfonyl group, contributing to its unique pharmacological profile.
Pharmacological Effects
- Opioid Receptor Interaction : Research indicates that compounds with similar structural motifs exhibit varying degrees of binding affinity towards opioid receptors. For instance, derivatives with piperidine structures have shown selective binding affinities in the nanomolar range for the μ-opioid receptor, suggesting potential analgesic properties .
- Antimicrobial Activity : Compounds containing sulfonamide groups are widely recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar activities, though specific data on this compound is limited .
- Inhibition of Enzymatic Activity : The compound's ability to inhibit certain enzymes related to disease pathways has been noted. For example, sulfonamide derivatives have been studied for their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the piperidine and furan rings can significantly impact receptor binding and efficacy. For example:
| Modification | Effect |
|---|---|
| Addition of methyl groups | Increased lipophilicity and receptor affinity |
| Alteration in sulfonamide group | Enhanced antimicrobial activity |
| Variation in furan substituents | Potentially improved selectivity towards specific targets |
Case Studies
- Analgesic Properties : A study involving analogs of similar piperidine-based compounds demonstrated that modifications could lead to significant analgesic effects in animal models, with some compounds showing a reduction in pain comparable to established opioids .
- Anticancer Activity : Research on related compounds has shown promising results in inhibiting tumor growth through CDK inhibition, indicating that this compound may also possess anticancer properties .
Propiedades
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11-9-15(12(2)22-11)16(19)17-10-13-5-7-18(8-6-13)23(20,21)14-3-4-14/h9,13-14H,3-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBAVCAMHZKVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














